

4-Chloro-3-methylphenol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-methylphenol

Cat. No.: B1668792

[Get Quote](#)

4-Chloro-3-methylphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of **4-chloro-3-methylphenol**. The information is curated for professionals in research and development, offering a blend of fundamental data and practical experimental methodologies.

Chemical Identity and Structure

4-Chloro-3-methylphenol, also known as para-chloro-meta-cresol (PCMC), is an aromatic organic compound. Its structure consists of a phenol ring substituted with a chlorine atom and a methyl group at positions 4 and 3, respectively.

Structural Identifiers

Identifier	Value
IUPAC Name	4-chloro-3-methylphenol[1]
Synonyms	p-Chloro-m-cresol, PCMC, Chlorocresol[1]
CAS Number	59-50-7[1]
Molecular Formula	C ₇ H ₇ ClO[1]
SMILES	CC1=C(C=CC(=C1)O)Cl[1]
InChI	InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3[2]
InChIKey	CFKMVGJGLGKFKI-UHFFFAOYSA-N[2]

Physicochemical Properties

The following tables summarize the key physicochemical properties of **4-chloro-3-methylphenol**.

General Properties

Property	Value
Molecular Weight	142.58 g/mol [3][4]
Appearance	Colorless to white or slightly pink crystalline solid with a phenolic odor.[5]
Melting Point	63-66 °C[1][5]
Boiling Point	235-239 °C at 1013 hPa[3]
Density	1.37 g/cm ³ at 20 °C[3]

Solubility and Partitioning

Property	Value
Solubility in Water	3.9 - 4 g/L at 20 °C[3][5]
Solubility in Organic Solvents	Freely soluble in alcohols (e.g., 96% in ethanol), ethers, ketones, and strong base aqueous solutions. Completely soluble in oil.[5]
pKa	9.55 at 25 °C[6]

Safety and Handling

Property	Value
Flash Point	118 °C (closed cup)[3]
Autoignition Temperature	590 °C[3]
Vapor Pressure	<0.1 hPa at 20 °C[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **4-chloro-3-methylphenol**.

Synthesis: Chlorination of m-Cresol

This protocol is based on the method described in patent CN103772153A, which details a solvent-free synthesis with high selectivity for the desired product.[7]

Materials:

- m-Cresol
- Sulfuryl chloride (SO₂Cl₂)
- Sodium carbonate solution
- Anhydrous calcium chloride

- Petroleum ether

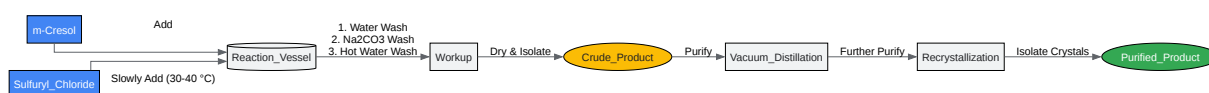
Equipment:

- Reaction vessel with a stirrer, dropping funnel, and thermometer
- Heating mantle
- Separatory funnel
- Distillation apparatus (for vacuum distillation)
- Beakers, flasks, and other standard laboratory glassware

Procedure:

- **Reaction Setup:** In a reaction vessel, place the m-cresol. The reaction is performed without a solvent.
- **Chlorination:** While stirring, slowly add sulfuryl chloride to the m-cresol. The recommended molar ratio of sulfuryl chloride to m-cresol is between 0.75:1 and 0.9:1. Maintain the reaction temperature between 30-40 °C. The addition rate should be controlled to keep the temperature within this range.
- **Reaction Completion:** After the addition of sulfuryl chloride is complete, continue stirring the mixture at 30-40 °C for approximately 16 hours to ensure the reaction goes to completion.
- **Work-up:**
 - Wash the reaction mixture with water.
 - Neutralize the mixture by washing with a sodium carbonate solution until the aqueous layer is alkaline.
 - Wash again with hot water until the aqueous layer is neutral.
- **Isolation of Crude Product:**

- Separate the organic layer using a separatory funnel.
- Dry the organic layer over anhydrous calcium chloride.
- Filter to remove the drying agent.
- Purification:
 - The crude product is first purified by vacuum distillation.
 - The distilled product is then further purified by recrystallization from petroleum ether. Dissolve the product in hot petroleum ether, allow it to cool slowly to form crystals, and then collect the crystals by filtration. Dry the purified crystals.



[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Purification by Recrystallization

This is a general protocol for the purification of solid organic compounds, adaptable for **4-chloro-3-methylphenol** using petroleum ether as the solvent.

Materials:

- Crude **4-chloro-3-methylphenol**
- Petroleum ether (or other suitable solvent)
- Activated carbon (optional)

Equipment:

- Erlenmeyer flasks
- Hot plate
- Buchner funnel and flask
- Filter paper
- Vacuum source

Procedure:

- Solvent Selection: For **4-chloro-3-methylphenol**, petroleum ether is a suitable solvent as the compound is soluble in the hot solvent and sparingly soluble at room temperature.
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot petroleum ether to dissolve the solid completely. Keep the solution at or near its boiling point.
- Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes.
- Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
- Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
- Drying: Dry the purified crystals on the filter paper by drawing air through them. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Analytical Methods

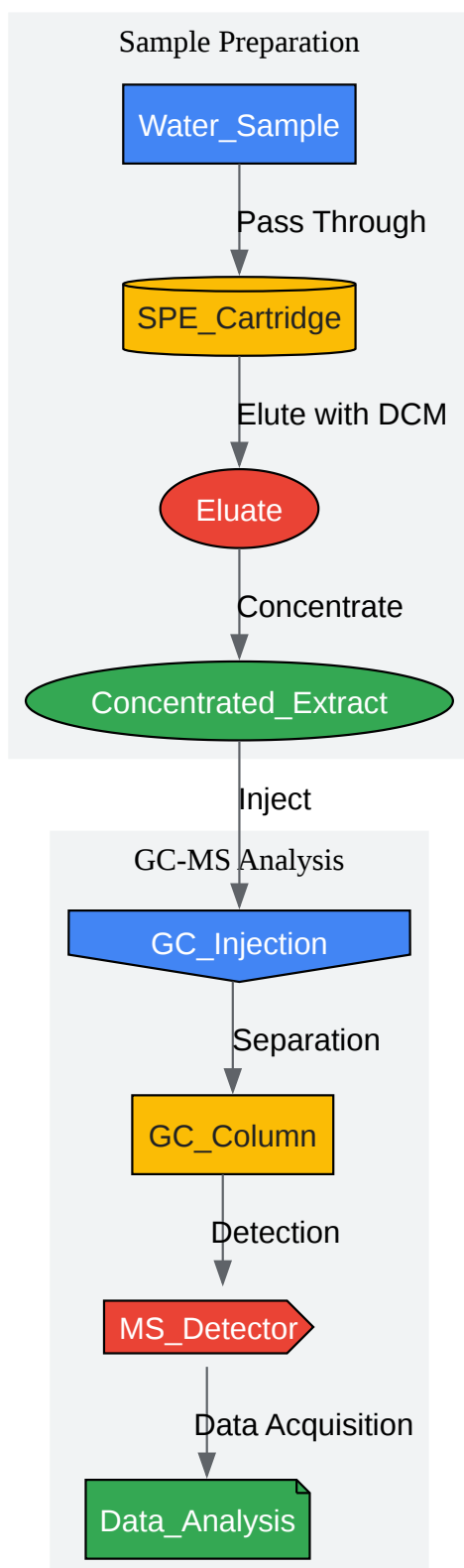
This protocol is based on the principles outlined in EPA Method 528 for the analysis of phenols in drinking water.[8]

Sample Preparation (Solid Phase Extraction):

- **Sample Collection:** Collect a 1 L water sample. If free chlorine is present, dechlorinate with sodium sulfite. Acidify the sample to $\text{pH} \leq 2$ with HCl.
- **Cartridge Conditioning:** Use a solid phase extraction (SPE) cartridge (e.g., polystyrene-divinylbenzene). Wash the cartridge with dichloromethane (DCM), followed by methanol, and then equilibrate with 0.05 N HCl.
- **Extraction:** Pass the 1 L water sample through the conditioned SPE cartridge.
- **Drying:** Dry the cartridge under vacuum.
- **Elution:** Elute the retained analytes with DCM.
- **Concentration:** Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Instrumental Parameters:

- **Gas Chromatograph:** Agilent 6890N GC or equivalent.
- **Mass Spectrometer:** Agilent 5975C MSD or equivalent.
- **Injector:** Splitless injection at 200 °C.
- **Column:** Restek Rxi®-5sil MS (30m x 0.25mm x 0.25 µm) or equivalent.
- **Carrier Gas:** Helium at a constant flow of 1.0 mL/min.
- **Oven Temperature Program:** Initial temperature of 40 °C, hold for 6 min; ramp at 8 °C/min to 250 °C.
- **Mass Spectrometer:** Full scan mode from 45–350 amu.



[Click to download full resolution via product page](#)

GC-MS Analysis Workflow

This protocol outlines the general procedure for obtaining ^1H and ^{13}C NMR spectra of **4-chloro-3-methylphenol**.

Sample Preparation:

- Weighing: Accurately weigh approximately 10-20 mg of the purified compound for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrumental Parameters:

- Spectrometer: 400 MHz NMR spectrometer or equivalent.
- Solvent: CDCl_3
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- ^1H NMR: Standard proton experiment.
- ^{13}C NMR: Standard proton-decoupled carbon experiment. For ^{13}C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

This protocol describes the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of solid **4-chloro-3-methylphenol**.

Sample Preparation (KBr Pellet):

- Grinding: In an agate mortar, grind a small amount (1-2 mg) of the purified solid sample to a fine powder.

- **Mixing:** Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.
- **Pellet Formation:** Transfer the mixture to a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected for background subtraction.

Instrumental Parameters:

- **Spectrometer:** A standard FTIR spectrometer.
- **Scan Range:** Typically 4000-400 cm^{-1} .
- **Resolution:** 4 cm^{-1} is generally sufficient for routine analysis.
- **Number of Scans:** Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 4-Chloro-3-methylphenol | $\text{C}_7\text{H}_7\text{ClO}$ | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 4-Chloro-3-methylphenol(59-50-7) ^1H NMR [m.chemicalbook.com]
3. 4-Chloro-3-methylphenol for synthesis 59-50-7 [sigmaaldrich.com]
4. scribd.com [scribd.com]
5. shimadzu.com [shimadzu.com]
6. mt.com [mt.com]
7. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
8. epa.gov [epa.gov]

- To cite this document: BenchChem. [4-Chloro-3-methylphenol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668792#4-chloro-3-methylphenol-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com